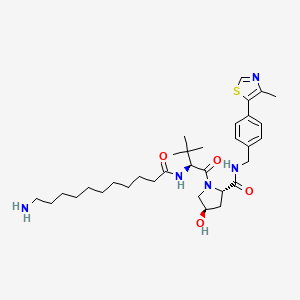

(S,R,S)-Ahpc-C10-NH2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51N5O4S/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40)/t26-,27+,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWKSXPBEBWQQH-HRHHFINDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S,R,S)-Ahpc-C10-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-C10-NH2 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, specifically designed as a modular component for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule itself does not possess a direct pharmacological effect; instead, its mechanism of action is to function as a critical building block that enables the hijacking of the ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] This guide elucidates the role of this compound within the broader context of PROTAC technology, detailing the underlying biological pathways, experimental considerations, and data interpretation.

Introduction to this compound and PROTAC Technology

This compound is comprised of two key functional moieties:

-

A Von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-Ahpc portion of the molecule is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase.[3][4] VHL is a widely expressed E3 ligase, making it a versatile choice for recruitment in PROTAC design.

-

A C10 Alkane Linker with a Terminal Amine: A 10-carbon linker provides the necessary spacing for the formation of a productive ternary complex between the target protein and the E3 ligase. The terminal amine group (-NH2) serves as a versatile chemical handle for the covalent attachment of a ligand designed to bind a specific protein of interest (POI).

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By simultaneously binding to both the POI and an E3 ligase, PROTACs bring the two into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of action of a PROTAC incorporating this compound revolves around the co-opting of the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, facilitates the formation of a ternary complex consisting of the target protein, the PROTAC itself, and the VHL E3 ligase.

-

Ubiquitination of the Target Protein: Within the ternary complex, the VHL E3 ligase acts as a scaffold, bringing the ubiquitin-charged E2 conjugating enzyme into close proximity with the target protein. This proximity enables the efficient transfer of ubiquitin molecules to lysine residues on the surface of the target protein.

-

Polyubiquitination: The process is repeated, leading to the formation of a polyubiquitin chain on the target protein. This chain serves as a recognition signal for the 26S proteasome.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.

Caption: General PROTAC mechanism of action.

Role of this compound in PROTAC Design

The this compound molecule provides a streamlined starting point for the synthesis of novel PROTACs. Its design allows researchers to focus on the development and attachment of a specific "warhead" or ligand for their protein of interest.

Caption: Structure of a PROTAC with this compound.

Quantitative Data for PROTAC Characterization

The efficacy of a PROTAC synthesized using this compound is determined by a series of quantitative parameters. The actual values are highly dependent on the specific target protein and the attached warhead. Below is a table outlining the key metrics for PROTAC evaluation.

| Parameter | Description | Typical Assay |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |

| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding of the PROTAC to the target protein and the E3 ligase individually. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |

| Ternary Complex Cooperativity (α) | A measure of the extent to which the binding of one protein partner (e.g., POI) to the PROTAC influences the binding of the other partner (e.g., E3 ligase). | ITC, SPR, FP |

| Degradation Rate (kdeg) | The rate at which the target protein is degraded in the presence of the PROTAC. | Time-course Western Blotting, NanoBRET |

Experimental Protocols

The development and characterization of a PROTAC using this compound follows a general workflow.

PROTAC Synthesis

A common method for synthesizing a PROTAC using this compound involves the formation of an amide bond between the terminal amine of the linker and a carboxylic acid on the target protein ligand.

-

Activation of Carboxylic Acid: The carboxylic acid on the target protein ligand is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Coupling Reaction: The activated ligand is then reacted with this compound in a suitable aprotic solvent (e.g., DMF, DMSO) in the presence of a non-nucleophilic base (e.g., DIPEA).

-

Purification: The resulting PROTAC is purified using techniques such as reverse-phase HPLC.

-

Characterization: The final product is characterized by LC-MS and NMR to confirm its identity and purity.

Biological Evaluation Workflow

Caption: General experimental workflow for PROTAC evaluation.

In Vitro Assays

-

Binding Assays: Determine the binding affinity of the synthesized PROTAC to both the isolated target protein and the VHL E3 ligase complex using biophysical techniques like SPR or ITC.

-

Ternary Complex Formation: Confirm the formation of the ternary complex in vitro using methods such as co-immunoprecipitation (Co-IP) or size exclusion chromatography.

In-Cell Assays

-

Target Degradation: Treat cultured cells with the PROTAC at various concentrations and for different durations. Measure the levels of the target protein using Western blotting or quantitative mass spectrometry to determine DC50 and Dmax values.

-

Mechanism of Action Confirmation: To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). Degradation of the target protein should be rescued in the presence of these inhibitors.

-

Selectivity Profiling: Employ global proteomics (e.g., TMT-based mass spectrometry) to assess the selectivity of the PROTAC and identify any off-target degradation events.

Conclusion

This compound is a valuable research tool that simplifies the development of novel PROTACs for targeted protein degradation. Its mechanism of action is inextricably linked to the broader function of the PROTAC molecule it helps to create: to act as a bridge between a target protein and the VHL E3 ligase, thereby inducing the target's ubiquitination and subsequent destruction by the proteasome. A thorough understanding of this mechanism, coupled with a systematic experimental approach, is crucial for the successful design and validation of effective protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S,R,S)-Ahpc-C10-NH2: A Key Building Block for Targeted Protein Degradation

(S,R,S)-Ahpc-C10-NH2 is a synthetic E3 ligase ligand-linker conjugate crucial in the field of targeted protein degradation (TPD). This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 10-carbon alkane linker, terminating in an amine group. Its primary application is in the construction of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules designed to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Core Concepts and Chemical Properties

This compound, also known as VH032-C10-NH2, is a key component in the synthesis of VHL-recruiting PROTACs.[1][2] The (S,R,S)-Ahpc portion of the molecule serves as the VHL ligand, responsible for hijacking the VHL E3 ligase.[1] The C10 alkane chain acts as a linker, providing the necessary spacing to bridge the VHL ligase and a target protein when conjugated to a target-specific ligand. The terminal amine (-NH2) group offers a versatile chemical handle for conjugation to a variety of protein-targeting warheads.

| Property | Value | Reference |

| Molecular Formula | C33H51N5O4S | [3] |

| Molecular Weight | 613.85 g/mol | [3] |

| CAS Number | 2341796-74-3 | |

| Appearance | Solid |

Mechanism of Action in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This compound serves as the E3 ligase-recruiting component in this process.

The general mechanism of action for a PROTAC utilizing a VHL ligand like (S,R,S)-Ahpc is as follows:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via its target-specific ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), forming a ternary complex.

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling : The PROTAC is then released and can induce the degradation of another target protein molecule, acting catalytically.

Caption: General mechanism of PROTAC-mediated protein degradation.

Applications of this compound in PROTAC Development

This compound is a versatile building block for creating PROTACs against a wide range of protein targets. Two prominent examples are the degradation of MEK1/2 kinases and BET bromodomain proteins.

MEK1/2 Degradation

This compound is a component of the MEK1/2 degrader MS432. MS432 is a highly selective PROTAC that recruits VHL to degrade MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.

Quantitative Data for MEK1/2 Degrader MS432:

| Cell Line | Target | DC50 (nM) | Reference |

| HT29 | MEK1 | 31 | |

| HT29 | MEK2 | 17 | |

| COLO 205 | MEK1 | 18 ± 7 | |

| COLO 205 | MEK2 | 11 ± 2 | |

| UACC257 | MEK1 | 56 ± 25 | |

| UACC257 | MEK2 | 27 ± 19 |

Downstream Signaling Effects of MEK1/2 Degradation:

Degradation of MEK1/2 inhibits the phosphorylation of its downstream target, ERK1/2, thereby blocking the MAPK signaling cascade. This can lead to the suppression of cell growth and proliferation. Interestingly, MEK1/2 degradation has also been shown to cause the subsequent degradation of the upstream kinase CRAF, a phenomenon not observed with MEK1/2 kinase inhibitors.

Caption: Downstream effects of MEK1/2 degradation by a PROTAC.

BET Protein Degradation

This compound is also utilized in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC.

Downstream Signaling Effects of BET Protein Degradation:

Degradation of BET proteins, particularly BRD4, leads to the downregulation of c-MYC transcription. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, BET protein degradation has been shown to affect the expression of the anti-apoptotic protein MCL1.

Caption: Downstream signaling effects of BET protein degradation.

Experimental Protocols

Synthesis of a PROTAC using this compound

Objective: To conjugate this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid moiety

-

Amide coupling reagents (e.g., HATU, HOBt)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in the anhydrous solvent under an inert atmosphere.

-

Add the coupling reagents, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution and stir for 5-10 minutes.

-

Add DIPEA (3-4 equivalents) to the reaction mixture.

-

In a separate vial, dissolve this compound (1.1 equivalents) in the anhydrous solvent.

-

Slowly add the solution of this compound to the activated carboxylic acid solution.

-

Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

Caption: General workflow for PROTAC synthesis via amide coupling.

Western Blotting for Protein Degradation Assessment

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to the cells and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

-

Biophysical Assays for Ternary Complex Characterization

Objective: To quantitatively assess the formation and stability of the Target-PROTAC-E3 ligase ternary complex.

4.3.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

General Protocol:

-

Immobilize the E3 ligase (e.g., VHL) onto the sensor chip.

-

To measure the binary interaction, flow a series of concentrations of the PROTAC over the chip and measure the binding response.

-

To measure the ternary interaction, pre-incubate the PROTAC with a saturating concentration of the target protein and flow this mixture over the chip.

-

Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complexes.

-

Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity.

4.3.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

General Protocol:

-

Place the E3 ligase in the sample cell and the PROTAC in the titration syringe to measure the binary interaction.

-

Perform a series of injections of the PROTAC into the E3 ligase solution and measure the heat changes.

-

To measure the ternary interaction, place the E3 ligase and the target protein in the sample cell and the PROTAC in the syringe.

-

Fit the resulting thermogram to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its ability to effectively recruit the VHL E3 ligase, combined with a flexible linker and a convenient conjugation handle, makes it a staple in the design of novel therapeutics for targeted protein degradation. A thorough understanding of its properties, mechanism of action, and the experimental protocols for its use is essential for researchers aiming to harness the power of this technology to address a wide range of diseases.

References

An In-depth Technical Guide on the VHL Ligand (S,R,S)-Ahpc-C10-NH2: Core Binding Affinity, Experimental Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C10-NH2. As a derivative of the well-characterized (S,R,S)-AHPC (VH032-NH2) scaffold, this molecule is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the binding affinity of the core (S,R,S)-AHPC scaffold, detail the experimental methodologies for assessing ligand binding, and illustrate the associated signaling pathways.

Core Concepts of VHL Ligand Function

The this compound is a synthesized E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC core, which is responsible for binding to the VHL E3 ubiquitin ligase, and a C10 alkyl amine linker. This linker provides a reactive handle for conjugation to a ligand that binds a target protein of interest, thus forming a PROTAC. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of that protein. The affinity of the VHL ligand component is a critical determinant of the resulting PROTAC's efficacy.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of key (S,R,S)-AHPC-based VHL ligands.

| Ligand | Binding Affinity (Kd/IC50) | Method | Reference |

| VH032 | Kd: 185 nM | Fluorescence Polarization (FP) | [1] |

| VH101 | Kd: 44 nM | Fluorescence Polarization (FP) | [1] |

| VH298 | IC50: 44.0 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [2] |

| VH032-NH2 ((S,R,S)-AHPC) | IC50: 13.3 µM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [2] |

| VHL-IN-1 | Kd: 37 nM | Not Specified | [3] |

Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols for Determining VHL Ligand Binding Affinity

Several biophysical techniques are commonly employed to quantify the interaction between VHL ligands and the VHL protein complex (typically a ternary complex of VHL, Elongin B, and Elongin C, referred to as VCB).

1. Fluorescence Polarization (FP) Assay

This competitive binding assay is a widely used method for determining the binding affinity of VHL inhibitors.

-

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled VHL ligand (probe). When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger VCB complex, its rotation is slowed, leading to an increase in polarization. A test compound that competes with the fluorescent probe for binding to VHL will displace the probe, causing a decrease in polarization.

-

Methodology:

-

Reagents:

-

Recombinant human VCB complex.

-

A fluorescently labeled VHL ligand (e.g., FAM-DEALA-Hyp-YIPD or BDY FL VH032).

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

-

Test compound (this compound) serially diluted in DMSO.

-

Positive control (a known VHL inhibitor, e.g., VH298).

-

Black, low-volume 384-well microplates.

-

-

Procedure:

-

Add the VCB complex solution to the wells of the microplate.

-

Add the test compound at various concentrations.

-

Add the fluorescently labeled VHL probe to all wells.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a microplate reader equipped for FP measurements.

-

-

Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

2. Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of multiple thermodynamic parameters.

-

Principle: A solution of the ligand is titrated into a solution of the protein in a sample cell. The heat change upon binding is measured relative to a reference cell. The resulting data provides the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Methodology:

-

Sample Preparation:

-

The VCB complex and the VHL ligand must be in identical, degassed buffers to minimize heats of dilution.

-

Accurate concentration determination of both protein and ligand is crucial.

-

-

Procedure:

-

The VCB complex is placed in the sample cell of the calorimeter.

-

The VHL ligand is loaded into the injection syringe.

-

A series of small injections of the ligand into the protein solution are performed.

-

The heat change after each injection is measured.

-

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH.

-

3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

-

Principle: One of the binding partners (e.g., the VCB complex) is immobilized on a sensor chip. The other partner (the VHL ligand) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Methodology:

-

Immobilization: The VCB complex is immobilized on a sensor chip.

-

Binding: The VHL ligand is injected at various concentrations over the sensor surface.

-

Detection: The association and dissociation of the ligand are monitored in real-time.

-

-

Data Analysis: The binding kinetics (association and dissociation rate constants) and the equilibrium dissociation constant (Kd) are determined by analyzing the sensorgrams.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

The primary application of this compound is in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC incorporating a VHL ligand.

References

(S,R,S)-Ahpc-C10-NH2 Linker: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth overview of the (S,R,S)-Ahpc-C10-NH2 linker, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the linker's composition, length, and its application in targeted protein degradation, supported by experimental data and protocols.

Core Composition and Properties

The this compound linker is an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-Ahpc moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl chain with a terminal amine group (-NH2). This terminal amine serves as a reactive handle for conjugation to a ligand targeting a protein of interest.

A closely related and frequently utilized variant is (S,R,S)-Ahpc-Me-C10-NH2, where a methyl group is present on the amide nitrogen of the C10 chain. This variant has been notably used in the synthesis of the MEK1/2 degrader, MS432.[1][2][3]

The key quantitative data for these linkers are summarized in the table below.

| Property | This compound | (S,R,S)-Ahpc-Me-C10-NH2 | This compound dihydrochloride |

| Molecular Formula | C33H51N5O4S | C34H53N5O4S | C33H53Cl2N5O4S |

| Molecular Weight | 613.85 g/mol | 627.9 g/mol | 686.78 g/mol |

| CAS Number | 2341796-74-3 | 2376139-52-3 | 2341796-75-4 |

| Linker Component | 10-carbon alkyl chain with a terminal primary amine | 10-carbon alkyl chain with a terminal primary amine and a methyl group on the amide nitrogen | 10-carbon alkyl chain with a terminal primary amine (dihydrochloride salt) |

| E3 Ligase Ligand | (S,R,S)-Ahpc (VHL Ligand) | (S,R,S)-Ahpc (VHL Ligand) | (S,R,S)-Ahpc (VHL Ligand) |

| Primary Application | BET-Targeted PROTACs | Synthesis of MEK1/2 PROTAC degrader MS432 | BET-Targeted PROTACs |

Linker Length

The length of the linker in a PROTAC is a critical parameter that influences the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), and consequently, the efficiency of protein degradation. The "C10" designation in the this compound linker refers to a 10-carbon alkyl chain.

The fully extended length of a 10-carbon alkyl chain can be estimated based on standard bond lengths and geometries. A typical carbon-carbon single bond length is approximately 1.54 Å.[1] Assuming a tetrahedral geometry with bond angles of roughly 109.5°, the length of a fully extended 10-carbon chain is approximately 12.5 Å . The addition of the terminal amine group, with a C-N bond length of about 1.47 Å, results in a total linker length of approximately 13.97 Å . It is important to note that in solution, alkyl chains are flexible and can adopt various conformations, so this represents the maximum theoretical length.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The (S,R,S)-Ahpc moiety of the linker binds to the VHL E3 ubiquitin ligase, while the other end of the PROTAC is conjugated to a ligand that binds to a specific target protein. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

References

An In-depth Technical Guide on the Discovery and Synthesis of (S,R,S)-Ahpc-C10-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-C10-NH2, also known as VH032-C10-NH2, is a crucial synthetic building block in the field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, comprising the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc, connected to a 10-carbon alkyl chain with a terminal amine. This functionalized molecule is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those designed for BET (Bromodomain and Extra-Terminal domain) protein degradation. This technical guide provides a comprehensive overview of the discovery and a detailed, multi-step synthesis of this compound, including experimental protocols and characterization data. Additionally, it outlines the mechanism of action of PROTACs utilizing this building block and presents logical workflows for their synthesis and application.

Introduction: The Role of this compound in Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules at the forefront of this field. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The choice of E3 ligase ligand and the nature of the linker are critical for the efficacy and selectivity of the PROTAC. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design.

(S,R,S)-Ahpc is a potent and well-characterized ligand for VHL. The molecule this compound provides a pre-functionalized VHL ligand, where the 10-carbon linker offers a versatile spacer to be coupled with a ligand for a target protein. The terminal amine group allows for straightforward conjugation, typically through amide bond formation. This building block is particularly noted for its application in the development of BET-targeted PROTACs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into two main parts: the synthesis of the (S,R,S)-Ahpc core (also referred to as VH032 amine) and the subsequent conjugation of the C10-NH2 linker. A scalable and chromatography-free synthesis of the VH032 amine has been reported, making this key intermediate more accessible for research and development.

Synthesis of the (S,R,S)-Ahpc (VH032 Amine) Core

The synthesis of the (S,R,S)-Ahpc core is a multi-step sequence starting from commercially available materials. The following is a detailed experimental protocol adapted from a scalable synthesis approach.

Experimental Protocol: Synthesis of (S,R,S)-Ahpc (VH032 Amine)

This protocol involves several steps, including the formation of key intermediates. The overall strategy focuses on building the molecule through a series of coupling and deprotection reactions.

-

Step 1: Synthesis of Intermediate Building Blocks: The synthesis begins with the preparation of the necessary chiral amino acid and proline derivatives, as well as the thiazole-containing aromatic piece.

-

Step 2: Coupling and Elaboration: These intermediates are then coupled in a convergent manner to construct the core structure of the VH032 amine.

-

Step 3: Final Deprotection: The final step involves the removal of protecting groups to yield the free amine of the (S,R,S)-Ahpc core.

A significant advancement in the synthesis of this core is the development of a process that avoids column chromatography, which is often a bottleneck in scaling up chemical syntheses. This optimized process relies on strategic crystallizations and extractions for purification.

Synthesis and Attachment of the C10-NH2 Linker

The C10-NH2 linker is typically introduced using a bifunctional building block, such as Boc-10-aminodecanoic acid. This allows for the coupling of the carboxylic acid end to the (S,R,S)-Ahpc amine, followed by the deprotection of the Boc group to reveal the terminal amine of the linker.

Experimental Protocol: Coupling of Boc-10-aminodecanoic acid and Deprotection

-

Amide Coupling: To a solution of (S,R,S)-Ahpc (VH032 amine) in an appropriate aprotic solvent such as dimethylformamide (DMF), is added Boc-10-aminodecanoic acid, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion, which is monitored by LC-MS.

-

Work-up and Purification: Upon completion, the reaction is worked up by dilution with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts. The crude product, Boc-protected this compound, is then purified, typically by flash column chromatography.

-

Boc Deprotection: The purified Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction is stirred at room temperature until the deprotection is complete (monitored by LC-MS).

-

Final Product Isolation: The solvent and excess acid are removed under reduced pressure. The resulting crude product, this compound, is often obtained as a salt (e.g., TFA or HCl salt) and can be purified by precipitation or preparative HPLC if necessary.

Quantitative Data

The following tables summarize the key quantitative data for the intermediates and the final product, this compound. Please note that specific yields and purity may vary depending on the exact reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) |

| (S,R,S)-Ahpc (VH032 Amine) | C₂₂H₃₀N₄O₃S | 430.57 | >65 (overall) | >97 |

| Boc-10-aminodecanoic acid | C₁₅H₂₉NO₄ | 287.40 | Commercially Available | >95 |

| Boc-(S,R,S)-Ahpc-C10-NH₂ | C₃₇H₅₇N₅O₅S | 699.94 | 70-85 | >95 |

| (S,R,S)-Ahpc-C10-NH₂ | C₃₂H₅₁N₅O₄S | 599.84 | >90 | >95 |

Table 1: Summary of Key Compounds and Their Properties

| Compound | ¹H NMR | Mass Spectrometry (m/z) |

| (S,R,S)-Ahpc (VH032 Amine) | Consistent with structure | [M+H]⁺ = 431.2 |

| Boc-(S,R,S)-Ahpc-C10-NH₂ | Peaks corresponding to the Ahpc core, the C10 alkyl chain, and the Boc protecting group. | [M+H]⁺ = 700.4 |

| (S,R,S)-Ahpc-C10-NH₂ | Absence of Boc peaks and characteristic shifts of the alkyl chain protons adjacent to the new amine. | [M+H]⁺ = 600.4 |

Table 2: Spectroscopic Data for Key Compounds

Mechanism of Action and Experimental Workflows

This compound is a building block for PROTACs. The mechanism of action of a PROTAC synthesized from this building block involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.

Caption: PROTAC Mechanism of Action.

The general workflow for the synthesis of a PROTAC using this compound involves the initial synthesis of a target protein ligand with a suitable functional group for coupling, followed by the conjugation to the linker of the this compound building block.

Caption: General PROTAC Synthesis Workflow.

Conclusion

This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its modular synthesis, with a now scalable route to the core VHL ligand, facilitates its broader application in academic and industrial research. The 10-carbon linker provides a good starting point for linker optimization studies, which are crucial for achieving potent and selective protein degradation. This guide provides the essential technical details for the synthesis and application of this important molecule, empowering researchers to accelerate their drug discovery efforts in the exciting field of targeted protein degradation.

The Pivotal Role of (S,R,S)-Ahpc-C10-NH2 in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1][2] At the heart of this technology lies the heterobifunctional PROTAC molecule, which consists of two key ligands connected by a linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The choice of the E3 ligase ligand and the linker are critical determinants of a PROTAC's efficacy and selectivity. This technical guide delves into the specific role and application of (S,R,S)-Ahpc-C10-NH2 , a widely utilized building block in the construction of potent and selective PROTACs.

This compound , also known as VH032-C10-NH2 , is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-functionalized with a 10-carbon alkyl (C10) linker terminating in an amine group (-NH2). This ready-to-use conjugate provides a streamlined approach for medicinal chemists to couple a POI ligand and generate novel PROTAC molecules. Its specific stereochemistry, (S,R,S), is crucial for optimal binding to the VHL protein.

Core Function in the PROTAC Mechanism

The primary role of this compound is to serve as the VHL-recruiting moiety within a PROTAC. Upon entering the cell, the PROTAC engages both the POI and the VHL E3 ligase, forming a ternary complex. The formation of this complex is a critical step in the PROTAC-mediated degradation pathway.[2] The C10 alkyl linker provides the necessary spacing and flexibility to allow for the simultaneous binding of both proteins, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Below is a Graphviz diagram illustrating the general mechanism of action for a PROTAC utilizing a VHL ligand like this compound.

Caption: General mechanism of PROTAC-mediated protein degradation.

Application in MEK1/2 Degradation: The Case of MS432

A prominent example of a PROTAC utilizing a VHL ligand with a C10 alkyl linker, structurally analogous to one derived from this compound, is MS432 . MS432 is a first-in-class, potent, and selective degrader of the mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2).[3]

Quantitative Data for MS432

The following table summarizes the degradation potency (DC50) and anti-proliferative activity (GI50) of MS432 in various cancer cell lines.

| Cell Line | Target | DC50 (nM) | Dmax (%) | GI50 (nM) |

| HT-29 (colorectal cancer) | MEK1 | 31 ± 9 | >90 | 130 ± 38 |

| MEK2 | 17 ± 2 | >90 | ||

| SK-MEL-28 (melanoma) | MEK1 | 31 ± 1 | >90 | 83 ± 15 |

| MEK2 | 9.3 ± 5 | >90 | ||

| COLO 205 (colorectal cancer) | MEK1 | 18 ± 7 | >90 | Not Reported |

| MEK2 | 11 ± 2 | >90 | ||

| UACC257 (melanoma) | MEK1 | 56 ± 25 | >90 | Not Reported |

| MEK2 | 27 ± 19 | >90 |

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction between the terminal amine of the linker and a carboxylic acid functional group on the POI ligand.

General Protocol:

-

Dissolution: Dissolve the POI ligand (containing a carboxylic acid) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.

-

Coupling: To the activated POI ligand solution, add a solution of this compound in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

The following diagram illustrates the general workflow for synthesizing a PROTAC with this compound.

Caption: General workflow for PROTAC synthesis.

Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values using non-linear regression analysis.

-

Signaling Pathways

PROTACs that recruit the VHL E3 ligase, such as those synthesized with this compound, hijack the cellular ubiquitin-proteasome system. The downstream signaling effects are primarily a consequence of the degradation of the specific POI. For instance, in the case of the MEK1/2 degrader MS432, its activity leads to the downregulation of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.

The following diagram depicts the logical relationship of how a VHL-recruiting PROTAC influences a signaling pathway.

Caption: Impact of a VHL-recruiting PROTAC on a signaling pathway.

Conclusion

This compound is a valuable and versatile chemical tool in the development of PROTACs. Its high affinity for the VHL E3 ligase and the presence of a flexible C10 linker with a reactive amine handle streamline the synthesis of novel protein degraders. The successful application of structurally similar VHL-C10 linker constructs in potent PROTACs like MS432 underscores the utility of this building block in advancing the field of targeted protein degradation and developing new therapeutics for a range of diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate their own PROTAC molecules incorporating this critical component.

References

(S,R,S)-Ahpc-C10-NH2 CAS number and chemical data

An In-depth Technical Guide on (S,R,S)-Ahpc-C10-NH2 and its Derivatives in Proteolysis Targeting Chimeras (PROTACs)

This technical guide provides a comprehensive overview of the chemical data, experimental applications, and underlying mechanisms of this compound and its related compounds. These molecules are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Data and Variants

This compound is a bifunctional molecule composed of a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-Ahpc, connected to a 10-carbon alkyl linker with a terminal amine group. This amine serves as a conjugation point for a ligand that binds to a target protein of interest, thus forming the final PROTAC. Several variants of this molecule exist, differing slightly in their chemical structure, which can influence their properties and applications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | 2341796-74-3 | C₃₃H₅₁N₅O₄S | 613.85 | Base molecule with a 10-carbon linker. |

| This compound Dihydrochloride | 2341796-75-4 | C₃₃H₅₃Cl₂N₅O₄S | 686.78 | Dihydrochloride salt form, often used to improve solubility. |

| (S,R,S)-AHPC-Me-C10-NH2 | 2376139-52-3 | C₃₄H₅₃N₅O₄S | 627.9 | A methylated version used in the MEK1/2 degrader MS432.[1] |

| (S,R,S)-AHPC-Me-C10-NH2 Hydrochloride | 2471970-07-5 | C₃₄H₅₃N₅O₄S·xHCl | 627.9 (free base) | Hydrochloride salt of the methylated variant.[2] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs utilizing the this compound linker operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, simultaneously binding to the target protein and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

References

In-Depth Technical Guide: Solubility and Stability of (S,R,S)-Ahpc-C10-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C10-NH2 is a synthetic chemical entity crucial in the field of targeted protein degradation. It serves as a building block for Proteolysis-Targeting Chimeras (PROTACs). Structurally, it comprises the (S,R,S) stereoisomer of a von Hippel-Lindau (VHL) E3 ligase ligand, commonly referred to as AHPC or VH032, connected to a 10-carbon alkyl linker with a terminal amine group (-C10-NH2). This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC that can recruit the VHL E3 ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

The physicochemical properties of this compound, particularly its solubility and stability, are critical determinants of its utility in synthesizing effective and developable PROTACs. The lipophilic 10-carbon linker significantly influences these characteristics. This guide provides a comprehensive overview of the available solubility and stability data for this compound and related analogs, detailed experimental protocols for assessing these properties, and visual representations of relevant pathways and workflows.

Solubility Data

Quantitative aqueous solubility data for this compound is not extensively available in peer-reviewed literature, a common challenge for novel chemical building blocks. However, information from commercial suppliers and data on analogous compounds provide valuable insights into its solubility profile. The presence of the long alkyl chain suggests low intrinsic aqueous solubility.

Table 2.1: Qualitative and Formulation-Based Solubility of this compound and Analogs

| Compound/Analog | Solvent/System | Solubility/Formulation Notes | Source |

| This compound dihydrochloride | DMSO | Soluble. A stock solution of ≥ 2.08 mg/mL can be prepared. | [1] |

| In vivo formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Yields a clear solution of ≥ 2.08 mg/mL. | [1] | |

| In vivo formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline). Yields a clear solution of ≥ 2.08 mg/mL. | [1] | |

| In vivo formulation 3 | 10% DMSO, 90% Corn Oil. Yields a clear solution of ≥ 2.08 mg/mL. | [1] | |

| (S,R,S)-Ahpc-C6-NH2 | DMSO | Soluble up to 100 mg/mL (179.29 mM) with ultrasonic treatment. | |

| In vivo formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Achieves ≥ 2.5 mg/mL. | ||

| (S,R,S)-Ahpc hydrochloride (VHL Ligand 1) | DMSO | 93 mg/mL (199.13 mM). | [2] |

| Water | 100 mg/mL (214.12 mM) with ultrasonic treatment. | ||

| Ethanol | 93 mg/mL. |

Note: The solubility of lipophilic compounds can be enhanced through the use of co-solvents, surfactants, and complexation agents like cyclodextrins.

Stability Data

The stability of this compound is critical for its storage, handling, and the in vivo performance of the resulting PROTACs. The core AHPC moiety and the linker can be susceptible to chemical degradation.

Table 3.1: Storage and Stability Recommendations

| Compound/Analog | Form | Storage Temperature | Duration | Notes | Source |

| This compound dihydrochloride | Stock Solution | -80°C | 6 months | Sealed storage, away from moisture. | |

| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture. | ||

| (S,R,S)-Ahpc-Me-C10-NH2 | Solid | -20°C | At least 6 months | Avoid freeze/thaw cycles. | |

| (S,R,S)-Ahpc hydrochloride | Powder | -20°C | 3 years | ||

| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | ||

| In Solvent | -20°C | 1 month |

Experimental Protocols

Detailed and standardized protocols are essential for accurately determining the solubility and stability of compounds like this compound.

Protocol for Kinetic Solubility Assessment

This method is a high-throughput approach to estimate aqueous solubility by measuring the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate.

Objective: To rapidly determine the kinetic solubility in an aqueous buffer.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate reader with nephelometric or UV absorbance capabilities

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This maintains a constant final DMSO concentration (e.g., 1%).

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The concentration at which light scattering significantly increases above the baseline is the kinetic solubility limit.

-

UV Absorbance (Shake-Flask variation): After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. Determine the concentration using a standard curve prepared in a DMSO/PBS mixture. The highest concentration that remains in solution is the kinetic solubility.

-

Protocol for Thermodynamic Solubility Assessment

This method determines the equilibrium solubility, which is the true solubility of a compound in a saturated solution.

Objective: To determine the equilibrium solubility in various aqueous buffers.

Materials:

-

Solid this compound

-

Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC-UV system

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer. Ensure undissolved solid is visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Protocol for Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HCl (0.1 M), NaOH (0.1 M), H2O2 (3%)

-

HPLC-grade water, acetonitrile, methanol

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

-

HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.

-

Thermal Stress: Store the solid compound and the solution at elevated temperatures (e.g., 60°C) and humidity (e.g., 75% RH).

-

Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

-

Data Evaluation:

-

Quantify the remaining percentage of the parent compound at each time point.

-

Identify and characterize major degradation products using mass spectrometry.

-

Establish the degradation pathway.

-

Visualizations: Pathways and Workflows

PROTAC Mechanism of Action

This compound is a key component of PROTACs that hijack the ubiquitin-proteasome system. The following diagram illustrates this process.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Solubility Assessment

The following diagram outlines the decision-making process and workflow for determining the solubility of a lipophilic compound.

Caption: Workflow for solubility determination.

Experimental Workflow: Stability Assessment

This diagram illustrates a typical workflow for assessing the chemical stability of a new chemical entity through forced degradation studies.

Caption: Workflow for forced degradation stability testing.

References

(S,R,S)-Ahpc-C10-NH2: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and application of (S,R,S)-Ahpc-C10-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers actively engaged in the field of targeted protein degradation, particularly those focusing on the development of novel therapeutics against BET (Bromodomain and Extra-Terminal domain) proteins.

Introduction to this compound

This compound, also known by its synonym VH032-C10-NH2, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (azetidino-hydroxyproline-core) moiety, which serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl amine linker.[1] This bifunctional molecule is a critical component in the construction of PROTACs, which are designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. Specifically, it is widely used in the development of PROTACs targeting the BET family of proteins, such as BRD4, which are implicated in various cancers.[1]

Commercial Availability and Physicochemical Properties

This compound is commercially available from several suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a dihydrochloride salt.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number |

| MedChemExpress | This compound dihydrochloride | HY-129941A |

| BPS Bioscience | (S,R,S)-AHPC-Me-C10-NH2 | 82049 |

| BroadPharm | (S,R,S)-AHPC-Me-C10-NH2 | BP-28196 |

| Adooq Bioscience | This compound dihydrochloride | A14757 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | VH032-C10-NH2 |

| Molecular Formula | C₃₃H₅₁N₅O₄S (as free base) |

| Molecular Weight | 613.85 g/mol (as free base) |

| Appearance | Solid |

| Storage Conditions | Store at -20°C for long-term stability. |

Mechanism of Action in BET-Targeted PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (e.g., a BET inhibitor), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., this compound for VHL). The primary function of this compound within a PROTAC is to engage the VHL E3 ligase. This engagement brings the target BET protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of BET protein degradation by a VHL-recruiting PROTAC.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a BET-targeted PROTAC and its subsequent evaluation in cell-based assays.

Synthesis of a BET-Targeted PROTAC

The primary amine group on the C10 linker of this compound allows for its conjugation to a BET inhibitor containing a suitable reactive group (e.g., a carboxylic acid, activated ester, or isothiocyanate). A common synthetic route involves amide bond formation.

Workflow for PROTAC Synthesis:

Caption: General workflow for synthesizing a BET-targeted PROTAC.

Cell-Based Assay for BET Protein Degradation

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of a target BET protein, such as BRD4, in a relevant cancer cell line (e.g., HeLa, MCF7, or a hematological cancer cell line).

Materials:

-

Cancer cell line expressing the target BET protein

-

Complete cell culture medium

-

Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-VHL, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed the chosen cancer cell line in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

-

PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Experimental Workflow for Protein Degradation Assay:

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-Ahpc-C10-NH2 in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of (S,R,S)-Ahpc-C10-NH2

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This compound, also known as VH032-C10-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-functionalized with a 10-carbon alkyl linker terminating in a primary amine.[1][3] This building block is a valuable tool for PROTAC synthesis, offering a straightforward conjugation point for POI ligands that possess a carboxylic acid or other electrophilic handle. The use of this compound is particularly prevalent in the development of PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic readers implicated in various cancers.[3]

Application: Synthesis of a BET-Targeted PROTAC

This application note details a general protocol for the synthesis of a BET-targeted PROTAC by coupling this compound with a suitable BET inhibitor, such as JQ1, which has been modified with a carboxylic acid linker.

Mechanism of Action of a BET-Targeted PROTAC

A BET-targeted PROTAC utilizing this compound will induce the degradation of BET proteins (BRD2, BRD3, and BRD4). The degradation of these proteins leads to the downregulation of key oncogenes, such as c-Myc, and interferes with critical signaling pathways, including NF-κB, thereby inhibiting cancer cell proliferation and survival.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid-Functionalized POI Ligand

This protocol describes the chemical synthesis of a PROTAC via amide bond formation between the primary amine of this compound and a carboxylic acid on the POI ligand.

Materials:

-

This compound

-

Carboxylic acid-functionalized POI ligand (e.g., JQ1-acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC-grade acetonitrile and water

-

Formic acid

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

-

Reverse-phase HPLC system for purification

-

LC-MS and NMR for characterization

Procedure:

-

Reagent Preparation:

-

In a dry, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

In another vial, prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.

-

-

Reaction Setup:

-

To the stirred solution of the POI ligand, add DIPEA (3.0 equivalents).

-

Add the HATU solution to the reaction mixture and stir for 5 minutes at room temperature.

-

Add the solution of this compound to the reaction mixture.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

-

Protocol 2: Western Blot Analysis of POI Degradation

This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the POI (e.g., a BET-dependent cell line like HeLa or MCF-7)

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a DMSO-treated well as a vehicle control.

-

In parallel, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the POI and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the POI levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Data Presentation

The following tables summarize representative quantitative data for a BET-targeted PROTAC synthesized using a methodology analogous to the one described, utilizing a closely related methylated VHL ligand, (S,R,S)-AHPC-Me-C10-NH2, in the synthesis of the MEK1/2 degrader MS432. This data is provided as an illustrative example of the expected performance.

Table 1: Synthesis and Characterization of a Representative PROTAC

| Parameter | Value |

| Starting Materials | |

| POI Ligand | JQ1-acid |

| E3 Ligase Ligand | This compound |

| Reaction Conditions | |

| Coupling Reagent | HATU/DIPEA |

| Solvent | DMF |

| Temperature | Room Temperature |

| Time | 4 hours |

| Product Characterization | |

| Yield | 45-65% |

| Purity (HPLC) | >98% |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated and found |

| NMR | Consistent with proposed structure |

Table 2: Biological Activity of a Representative BET-Targeted PROTAC

| Assay | Cell Line | Parameter | Value |

| Degradation | HeLa | DC50 (BRD4) | 5-20 nM |

| MCF-7 | DC50 (BRD4) | 10-50 nM | |

| Anti-proliferative Activity | HeLa | IC50 | 20-100 nM |

| MCF-7 | IC50 | 50-200 nM | |

| Binding Affinity | - | Kd for BRD4 | <100 nM |

| - | Kd for VHL | <100 nM |

Visualizations

Signaling Pathway of BET Protein Degradation

References

Application Notes and Protocols for the Conjugation of (S,R,S)-Ahpc-C10-NH2 to a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component in the design of effective PROTACs is the linker that connects the E3 ligase ligand to the POI-binding ligand.